

Head-to-Head Study: 4-Fluorophenethylamine and MDMA Receptor Binding Profiles

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Compound of Interest

Compound Name: **4-Fluorophenethylamine**

Cat. No.: **B075468**

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A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed, objective comparison of the receptor binding affinities of **4-Fluorophenethylamine** (4-FPEA) and the well-characterized psychoactive compound 3,4-methylenedioxymethamphetamine (MDMA). The following sections present a summary of quantitative binding data, detailed experimental protocols for receptor binding assays, and visualizations of relevant biological pathways and experimental workflows to offer a comprehensive overview for research and drug development applications.

Disclaimer: Direct, peer-reviewed receptor binding data for **4-Fluorophenethylamine** (4-FPEA) is not readily available in the public domain. Therefore, this guide utilizes data from the closely related structural analog, 4-fluoroamphetamine (4-FA), as a proxy for 4-FPEA. This structural similarity suggests a comparable, though not identical, receptor interaction profile. All data for 4-FPEA should be interpreted within this context.

Quantitative Receptor Binding Affinity

The following table summarizes the in vitro binding affinities of MDMA and 4-fluoroamphetamine (4-FA) at key monoamine transporters and serotonin receptors. The data is presented as IC₅₀ and K_i values. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of radioligand binding, while the K_i value is the inhibition constant, indicating the binding affinity of the ligand for the receptor. Lower values for both IC₅₀ and K_i indicate a higher binding affinity.

Target	Parameter	MDMA	4-fluoroamphetamine (4-FA)
Monoamine Transporters			
Serotonin Transporter (SERT)	IC ₅₀ (nM)	6800[1][2]	6800[1][2]
Dopamine Transporter (DAT)	IC ₅₀ (nM)	770[1][2]	770[1][2]
Norepinephrine Transporter (NET)	IC ₅₀ (nM)	420[1][2]	420[1][2]
Serotonin Receptors			
5-HT _{2a}	K _i (nM)	5900[1]	11300[1]
5-HT _{2C}	K _i (nM)	>13000	7800[1]

Experimental Protocols

The binding affinity data presented in this guide is typically determined using radioligand binding assays. This technique is a fundamental method in pharmacology for quantifying the interaction between a ligand (the compound of interest) and a receptor.

Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity of a test compound (e.g., 4-FA or MDMA) for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

Materials:

- Cell Membranes: Membranes prepared from cells (e.g., HEK293 cells) recombinantly expressing the human monoamine transporters (SERT, DAT, or NET).
- Radioligands:

- For SERT: [³H]citalopram or [³H]paroxetine.
- For DAT: [³H]WIN 35,428 or [³H]cocaine.
- For NET: [³H]nisoxetine or [³H]mazindol.
- Test Compounds: 4-fluoroamphetamine (4-FA) and MDMA.
- Non-specific Binding Control: A high concentration of a known inhibitor for each transporter (e.g., fluoxetine for SERT, GBR 12909 for DAT, desipramine for NET).
- Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
- Wash Buffer: Ice-cold assay buffer.
- 96-well microplates.
- Glass fiber filters.
- Scintillation fluid.
- Liquid scintillation counter.

Procedure:

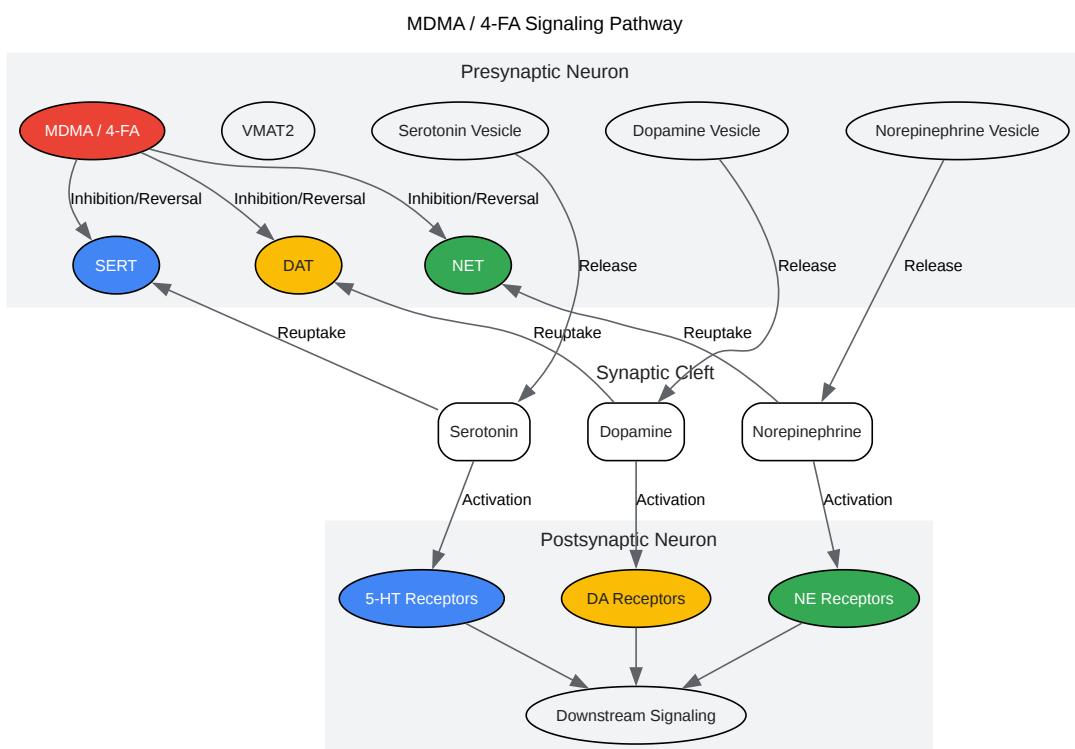
- Membrane Preparation: Cell membranes expressing the target transporter are thawed and diluted in assay buffer to a concentration that provides an adequate signal-to-noise ratio.
- Assay Setup: The assay is typically performed in a 96-well plate format with the following conditions in triplicate:
 - Total Binding: Contains membrane preparation, radioligand, and assay buffer.
 - Non-specific Binding: Contains membrane preparation, radioligand, and a saturating concentration of the non-labeled transporter inhibitor.
 - Test Compound: Contains membrane preparation, radioligand, and varying concentrations of the test compound (4-FA or MDMA).

- Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
- Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. The filters are then washed with ice-cold wash buffer to remove any unbound radioactivity.
- Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a liquid scintillation counter.
- Data Analysis:
 - Specific binding is calculated by subtracting the non-specific binding from the total binding.
 - The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the concentration-response curve.
 - The K_i value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + ([L]/K_e))$, where [L] is the concentration of the radioligand and K_e is the dissociation constant of the radioligand.

Signaling Pathways and Experimental Workflow

MDMA and 4-FA Signaling Pathway

Both MDMA and 4-FA are known to interact with monoamine transporters, leading to an increase in the extracellular concentrations of serotonin, dopamine, and norepinephrine. This is achieved by inhibiting the reuptake and promoting the release of these neurotransmitters from the presynaptic neuron. The elevated levels of these neurotransmitters in the synaptic cleft lead to the activation of their respective postsynaptic receptors, resulting in downstream signaling cascades and the observed psychoactive effects.



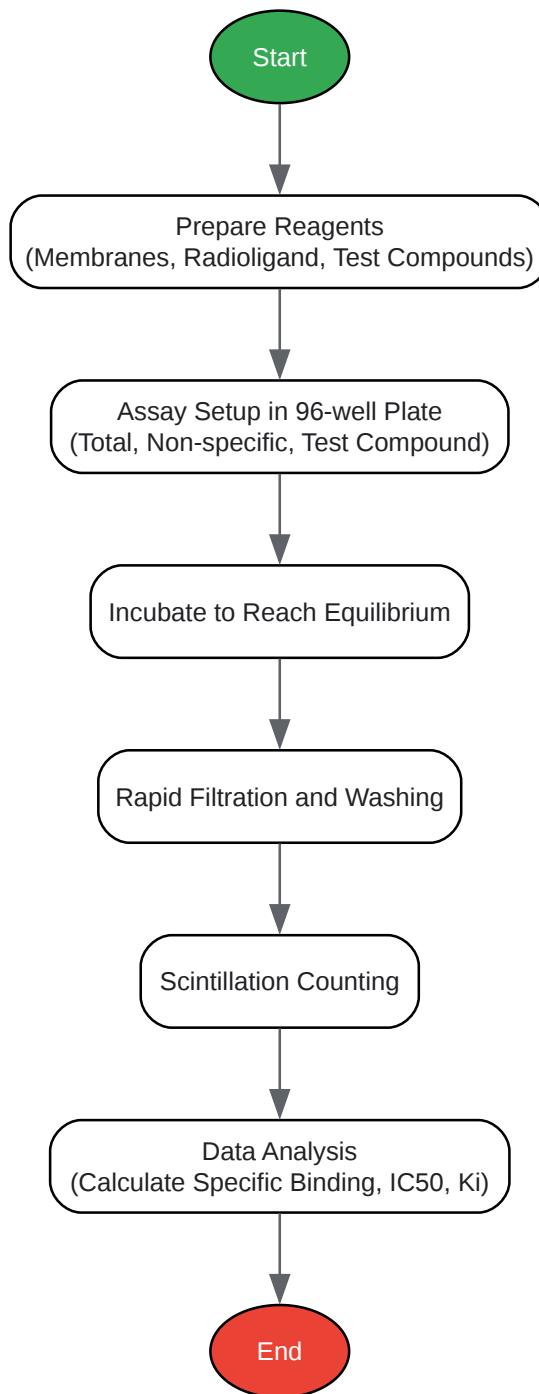
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Caption: MDMA / 4-FA mechanism of action at the synapse.

Radioligand Binding Assay Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay used to determine the binding affinity of test compounds.

Radioligand Binding Assay Workflow



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Caption: General workflow for a radioligand binding assay.

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References

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